molecular formula C10H14N2O2 B1168344 POLY(BISPHENOL A CARBONATE) CAS No. 111211-39-3

POLY(BISPHENOL A CARBONATE)

Cat. No.: B1168344
CAS No.: 111211-39-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Poly(bisphenol A carbonate) is typically synthesized through the reaction of bisphenol A and carbonyl chloride in a basic solution. The polymerization occurs at the interface between the aqueous and organic layers with the help of a catalyst such as an amine . Another method involves the condensation polymerization between bisphenol A and diphenyl carbonate . Industrial production methods often utilize these synthetic routes to produce high-quality poly(bisphenol A carbonate) on a large scale.

Mechanism of Action

The mechanism of action of poly(bisphenol A carbonate) involves the activation of both the carbonyl group of the polymer and the hydroxyl group of bisphenol A through hydrogen bonding. This enhances the electrophilicity and nucleophilicity of the respective groups, leading to efficient depolymerization and recycling processes . The polymer can undergo chain scission and radical-assisted chain cleavage, resulting in the formation of bisphenol A and other by-products .

Comparison with Similar Compounds

Poly(bisphenol A carbonate) is unique due to its combination of high toughness, impact strength, heat resistance, and transparency. Similar compounds include:

Poly(bisphenol A carbonate) stands out due to its superior combination of properties, making it suitable for a wide range of applications.

Properties

CAS No.

111211-39-3

Molecular Formula

C10H14N2O2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.